sodium fluoroacetate

Overview

Description

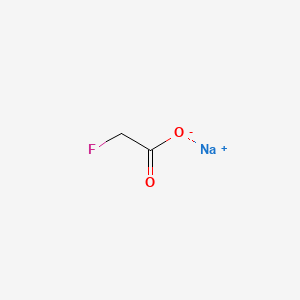

Chemical Structure and Properties Sodium fluoroacetate (C₂H₂FNaO₂) is the sodium salt of fluoroacetic acid, characterized by a fluorine atom substituted at the terminal carbon of the acetate group . It is highly water-soluble and stable under normal environmental conditions due to the strong carbon-fluorine bond (bond energy: ~485 kJ/mol) .

Mechanism of Toxicity

this compound inhibits the tricarboxylic acid (TCA) cycle by undergoing "lethal synthesis" into fluorocitrate, a potent inhibitor of aconitase. This disrupts cellular energy production, leading to citrate accumulation, metabolic acidosis, and multi-organ failure . Species sensitivity varies significantly, with dogs and humans being highly susceptible (LD₅₀: 0.5–2 mg/kg), while rodents exhibit partial resistance due to metabolic differences .

Applications

Primarily used as a rodenticide (Compound 1080), it is also employed in predator control in Australia and New Zealand . Its natural occurrence in Dichapetalum cymosum (gifblaar) underscores its ecological role as a plant defense compound .

Preparation Methods

Sodium fluoroacetate is synthesized by treating sodium chloroacetate with potassium fluoride. The reaction is as follows: [ \text{ClCH}_2\text{COONa} + \text{KF} \rightarrow \text{FCH}_2\text{COONa} + \text{KCl} ] This method involves the use of potassium fluoride as a fluorinating agent under mild conditions, resulting in a high fluorine conversion rate and good product quality .

Chemical Reactions Analysis

Sodium fluoroacetate undergoes several types of chemical reactions, including:

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form fluoroacetic acid.

Substitution: The fluoro group can be substituted by other nucleophiles under specific conditions.

Oxidation and Reduction: this compound can participate in redox reactions, although these are less common.

Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pest Control

- Rodent Control : Sodium fluoroacetate is effectively used to control rodent populations in areas where conventional methods may fail. It is particularly employed in restricted-access environments such as ships, sewers, and warehouses . In the U.S., it is licensed for use against coyotes that threaten livestock .

- Predator Management : The compound is also utilized to manage populations of predators like foxes and feral cats that threaten native wildlife. In Australia and New Zealand, it is used in bait formulations targeting species such as rabbits, wallabies, and goats .

Ecotoxicological Studies

Research has indicated that this compound can significantly impact non-target species and ecosystems. Studies have assessed its effects on soil microorganisms and aquatic life, revealing potential disruptions in nutrient cycling and soil health due to its inhibitory effects on microbial metabolism .

Efficacy in Wildlife Management

A study conducted in New Zealand demonstrated the effectiveness of aerial baiting with this compound for controlling invasive mammal populations. The results indicated a significant reduction in target species numbers without long-term ecological damage, as the compound degraded rapidly in aquatic environments .

Human Health Risk Assessments

The U.S. Environmental Protection Agency (EPA) has conducted comprehensive risk assessments regarding this compound's use. These assessments focus on potential human exposure through environmental contamination and secondary poisoning of non-target wildlife . Findings suggest that while acute toxicity is high, proper application methods can mitigate risks.

Regulatory Considerations

This compound is classified as a restricted-use pesticide due to its high toxicity levels. Regulatory frameworks require specific training for applicators and strict adherence to labeling guidelines to minimize risks to non-target species and human health .

| Aspect | Details |

|---|---|

| Chemical Name | This compound (1080) |

| Primary Uses | Rodenticide, Predacide |

| Toxicity Level | Highly toxic; affects energy metabolism |

| Target Species | Rodents, Coyotes, Invasive Mammals |

| Environmental Impact | Rapid degradation in water; potential disruption of soil microbial function |

| Regulatory Status | Restricted-use pesticide; requires special training for application |

Mechanism of Action

Sodium fluoroacetate exerts its toxic effects by inhibiting energy production in cells. Once ingested, it is converted to fluoroacetate, which then forms fluorocitrate. Fluorocitrate inhibits the enzyme aconitase in the citric acid cycle, leading to a disruption in cellular respiration and energy production. This results in the accumulation of citrate and a depletion of available calcium, affecting the central nervous, respiratory, and cardiovascular systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Fluoroacetate vs. Fluoroacetamide

| Parameter | This compound | Fluoroacetamide |

|---|---|---|

| Chemical Structure | Sodium salt of fluoroacetic acid (C₂H₂FNaO₂) | Amide derivative (C₂H₄FNO) |

| Mechanism | Inhibits aconitase via fluorocitrate | Metabolized to fluoroacetate, releasing F⁻ |

| Primary Toxicity | TCA cycle disruption, cardiac/neurotoxicity | Hypocalcemia, arrhythmias due to F⁻ release |

| LD₅₀ (Oral, Rats) | 0.2–5 mg/kg | 4–15 mg/kg |

| Treatment | Glycerol monoacetate (competes for aconitase) | Calcium gluconate (counteracts hypocalcemia) |

| Environmental Persistence | Degraded by Bacillus spp. in soil | Longer persistence due to slower hydrolysis |

Key Findings :

- Fluoroacetamide’s delayed hypocalcemia (via fluoride release) differentiates its clinical management from this compound’s acute TCA blockade .

- Both compounds are metabolized to fluoroacetate, but fluoroacetamide’s additional F⁻ release exacerbates ion imbalances .

This compound vs. Sodium Chloroacetate

| Parameter | This compound | Sodium Chloroacetate |

|---|---|---|

| Halogen | Fluorine | Chlorine |

| Toxicity Mechanism | TCA cycle inhibition | Protein denaturation, alkylation |

| Acute Effects | Neurocardiotoxicity, metabolic acidosis | Skin/eye irritation, gastrointestinal damage |

| LD₅₀ (Oral, Rats) | 0.2–5 mg/kg | 100–300 mg/kg |

| Environmental Fate | Biodegradable via microbial dehalogenases | Persistent; forms toxic chloro-compounds |

Key Findings :

- The C-F bond in fluoroacetate confers unique metabolic toxicity, whereas chloroacetate’s higher reactivity causes direct tissue damage .

- Sodium chloroacetate’s lower systemic toxicity makes it less lethal but more corrosive .

This compound vs. Methyl Fluoroacetate

| Parameter | This compound | Methyl Fluoroacetate |

|---|---|---|

| Form | Ionic salt | Ester (C₃H₅FO₂) |

| Bioavailability | High water solubility | Lipophilic, rapid tissue penetration |

| Toxicity Onset | 0.5–3 hours | <30 minutes |

| Primary Target | Cardiac/CNS tissues | CNS (seizures, dysrhythmias) |

| Treatment | Glycerol monoacetate | Similar, but requires faster intervention |

Key Findings :

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling sodium fluoroacetate in laboratory settings?

this compound requires stringent safety measures due to its high toxicity via inhalation, dermal absorption, and ingestion. Key protocols include:

- Use of NIOSH-approved respirators , neoprene gloves , and full-body protective clothing to prevent skin contact .

- Installation of emergency eye wash stations and showers in immediate work areas .

- Prohibition of eating, drinking, or smoking in handling areas, coupled with rigorous handwashing post-exposure .

- Storage in cool, dry, ventilated containers away from incompatible substances (e.g., acids, oxidizers) .

Q. How does this compound induce toxicity at the cellular level?

this compound is metabolized to fluorocitrate , which inhibits aconitase in the Krebs cycle, causing citrate accumulation and disrupting ATP production. This leads to cellular energy failure, particularly in high-energy-demand organs like the heart and brain . Experimental models (e.g., rodents, sheep) show dose-dependent effects, including cardiac arrhythmias, seizures, and pulmonary edema .

Q. What analytical methods are used to detect this compound in biological samples?

Sensitive detection employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a detection limit of 0.001 µg/g . Fluorocitrate, the toxic metabolite, is harder to detect due to mitochondrial binding but can be inferred via citrate accumulation assays .

Advanced Research Questions

Q. How do co-factors like selenium or copper deficiency influence this compound toxicity in animal models?

Deficiencies in selenium (a redox regulator) and copper (essential for mitochondrial enzymes) exacerbate toxicity. In selenium/copper-deficient sheep, this compound caused severe cardiac and neurological symptoms due to impaired antioxidant defenses and electron transport chain dysfunction . Researchers should monitor nutrient status in experimental cohorts and consider supplementation in toxicity studies.

Q. What experimental designs are optimal for evaluating antidotes to this compound poisoning?

- Animal models : Use species with metabolic similarities to humans (e.g., pigs, non-human primates) .

- Antidote candidates : Test monoacetin (glyceryl monoacetate) to bypass fluorocitrate inhibition and calcium gluconate to stabilize cardiac rhythms .

- Dosage timing : Administer antidotes within 30–60 minutes post-exposure for maximal efficacy .

Q. How do environmental factors affect the ecotoxicological impact of this compound in pest control?

- Bait specificity : Non-target species (e.g., birds, marsupials) may ingest baits, requiring species-specific delivery systems (e.g., timed feeders) .

- Soil persistence : this compound degrades faster in alkaline soils but can contaminate water sources in acidic environments. Monitor pH and organic content in field studies .

Q. Methodological Considerations

Q. How should researchers address contradictions in LD50 values across studies?

Variations in reported LD50 (e.g., 0.1–5 mg/kg in mammals) arise from differences in:

- Animal species : Herbivores (e.g., sheep) are more sensitive than rodents due to metabolic differences .

- Administration route : Oral vs. intravenous dosing alters bioavailability . Standardize models by selecting species with well-characterized metabolic pathways (e.g., Sprague-Dawley rats) .

Q. What are the limitations of current regulatory guidelines for this compound?

The EPA has not established Acute Exposure Guideline Levels (AEGLs) due to insufficient data on chronic exposure and ecotoxicological impacts . Researchers should prioritize long-term ecological monitoring and human biomonitoring to fill these gaps.

Properties

CAS No. |

62-74-8 |

|---|---|

Molecular Formula |

C2H3FNaO2 |

Molecular Weight |

101.03 g/mol |

IUPAC Name |

sodium;2-fluoroacetate |

InChI |

InChI=1S/C2H3FO2.Na/c3-1-2(4)5;/h1H2,(H,4,5); |

InChI Key |

USQSMTBTMHHOKG-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])F.[Na+] |

Canonical SMILES |

C(C(=O)O)F.[Na] |

boiling_point |

Decomposes (NIOSH, 2024) decomposes Decomposes |

Color/Form |

White solid Fluffy, colorless to white (sometimes dyed black) powder [Note: A liquid above 95 degrees F] Colorless powder Fine, white powder or monoclinic crystals |

density |

greater than 1 (temperature not listed) (USCG, 1999) >1 |

melting_point |

392 °F Decomposes at 392 °F. (EPA, 1998) 200-202 °C; decomposes above melting point 392 °F (decomposes) 392 °F |

physical_description |

Sodium fluoroacetate appears as a fine, white, odorless, powdered solid. Toxic by ingestion, inhalation and skin absorption. Used as a rodenticide. Fluffy, colorless to white (sometimes dyed black), odorless powder. [Note: A liquid above 95 degrees F.] [rodenticide] [NIOSH] COLOURLESS SOLID IN VARIOUS FORMS. Fluffy, colorless to white (sometimes dyed black), odorless powder. Fluffy, colorless to white (sometimes dyed black), odorless powder. [Note: A liquid above 95 °F.] [rodenticide] |

Related CAS |

144-49-0 (Parent) |

solubility |

Miscible (NIOSH, 2024) Solubility (g/100 g) at 25 °C in: water: 111 Almost insoluble in ethanol, acetone, and petroleum oils Solubility (g/100 g) at 25 °C in: methanol: 5; ethanol: 1.4; acetone: 0.04; carbon tetrachloride: 0.004 Practically insoluble in MeCO3 Solubility in water: good Miscible |

vapor_pressure |

0 mmHg at 68 °F (EPA, 1998) VP: Non-volatile Approx 0.0 mm Hg at 20 °C low Low |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.